Cas no 1505849-34-2 (Methyl 5-methyl-2,3,4-trifluorobenzoate)
Methyl 5-methyl-2,3,4-trifluorobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-methyl-2,3,4-trifluorobenzoate
-
- Inchi: 1S/C9H7F3O2/c1-4-3-5(9(13)14-2)7(11)8(12)6(4)10/h3H,1-2H3
- InChI Key: FGZDACKKFMHPBE-UHFFFAOYSA-N
- SMILES: FC1=C(C(=C(C(=O)OC)C=C1C)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 222
- XLogP3: 2.4
- Topological Polar Surface Area: 26.3
Methyl 5-methyl-2,3,4-trifluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015013684-250mg |
Methyl 5-methyl-2,3,4-trifluorobenzoate |
1505849-34-2 | 97% | 250mg |
470.40 USD | 2021-05-31 | |
| Alichem | A015013684-500mg |
Methyl 5-methyl-2,3,4-trifluorobenzoate |
1505849-34-2 | 97% | 500mg |
798.70 USD | 2021-05-31 | |
| Alichem | A015013684-1g |
Methyl 5-methyl-2,3,4-trifluorobenzoate |
1505849-34-2 | 97% | 1g |
1,475.10 USD | 2021-05-31 |
Methyl 5-methyl-2,3,4-trifluorobenzoate Related Literature
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on Methyl 5-methyl-2,3,4-trifluorobenzoate
Comprehensive Analysis of Methyl 5-methyl-2,3,4-trifluorobenzoate (CAS No. 1505849-34-2)
Methyl 5-methyl-2,3,4-trifluorobenzoate (CAS No. 1505849-34-2) is a fluorinated aromatic ester with significant applications in pharmaceuticals, agrochemicals, and advanced material synthesis. This compound belongs to the class of fluorobenzoates, which are widely studied for their unique physicochemical properties, including enhanced stability, lipophilicity, and bioactivity. The presence of multiple fluorine atoms and a methyl ester group in its structure makes it a versatile intermediate in organic synthesis.
In recent years, the demand for fluorinated compounds has surged due to their critical role in drug discovery and development. Researchers and industries are increasingly focusing on Methyl 5-methyl-2,3,4-trifluorobenzoate as a key building block for designing novel active pharmaceutical ingredients (APIs). Its ability to modulate metabolic stability and bioavailability has made it a hotspot in medicinal chemistry. Additionally, the compound's relevance in crop protection chemicals aligns with the growing need for sustainable agricultural solutions.
The synthesis of Methyl 5-methyl-2,3,4-trifluorobenzoate typically involves the esterification of 5-methyl-2,3,4-trifluorobenzoic acid with methanol under controlled conditions. Advanced techniques such as flow chemistry and catalytic hydrogenation have been explored to improve yield and purity. Analytical methods like HPLC, NMR, and mass spectrometry are employed to ensure the compound meets stringent quality standards, particularly for pharmaceutical applications.
From an environmental perspective, the biodegradability and ecotoxicity of fluorinated aromatic compounds are under scrutiny. Regulatory bodies emphasize the importance of green chemistry principles in their production. Innovations such as solvent-free reactions and biocatalysis are being investigated to minimize waste and energy consumption. This aligns with the global push toward sustainable chemical manufacturing, a topic frequently searched by professionals in the field.
Market trends indicate a rising interest in Methyl 5-methyl-2,3,4-trifluorobenzoate due to its potential in electronic materials and liquid crystal displays. Its fluorine-rich structure contributes to low dielectric constants and high thermal stability, making it suitable for high-performance coatings and polymers. As industries seek alternatives to traditional materials, this compound is gaining traction in advanced material science.
For researchers and manufacturers, understanding the structure-activity relationship (SAR) of Methyl 5-methyl-2,3,4-trifluorobenzoate is crucial. Computational tools like molecular docking and QSAR modeling are increasingly used to predict its interactions and optimize its applications. These methodologies are among the top-searched topics in cheminformatics and drug design communities.
In summary, Methyl 5-methyl-2,3,4-trifluorobenzoate (CAS No. 1505849-34-2) is a multifaceted compound with expanding applications across industries. Its synthesis, properties, and environmental impact are subjects of ongoing research, reflecting its importance in modern chemistry. As innovation continues, this compound is poised to play a pivotal role in addressing challenges in healthcare, agriculture, and material science.
1505849-34-2 (Methyl 5-methyl-2,3,4-trifluorobenzoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)